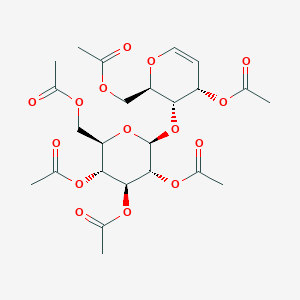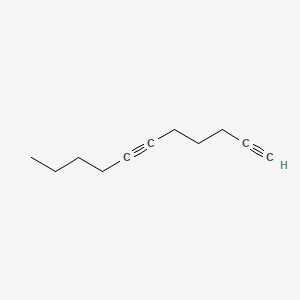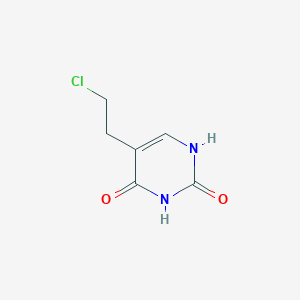
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological importance. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the pyrimidinedione core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with 2-chloroethylamine under controlled conditions. The reaction typically proceeds in an ethanol medium, providing good yields and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis starting from readily available precursors. The process may include steps such as chlorination, amination, and cyclization to form the desired pyrimidinedione structure. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidinedione derivatives, oxidized or reduced forms of the compound, and fused heterocyclic structures .
科学研究应用
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form cross-links with DNA makes it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione,5-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2,4(1H,3H)-Pyrimidinedione,5-(2-iodoethyl)-: Contains an iodoethyl group, which may impart different reactivity and biological properties.
2,4(1H,3H)-Pyrimidinedione,5-(2-methylethyl)-: Features a methylethyl group, leading to variations in chemical and biological behavior.
Uniqueness
The presence of the 2-chloroethyl group in 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- imparts unique reactivity and biological activity compared to its analogs. The chloroethyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s potential as an alkylating agent highlights its significance in medicinal chemistry .
属性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |
InChI 键 |
GSZVKBSXSVLPCY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


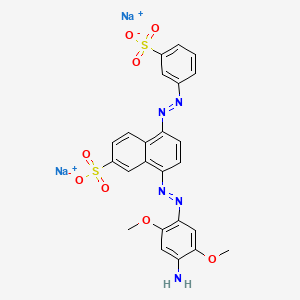

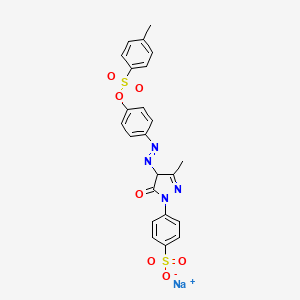
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
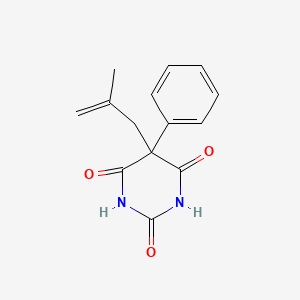
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
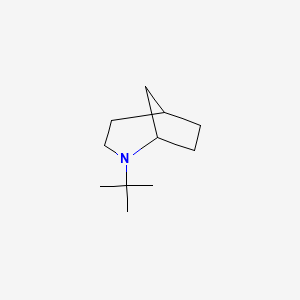
![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


